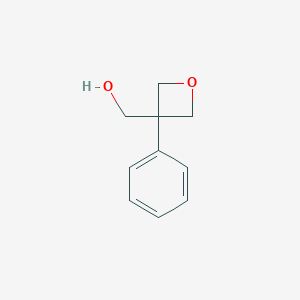

(3-Phenyloxetan-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-phenyloxetan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFSDDCPPNQIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602026 | |

| Record name | (3-Phenyloxetan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-43-0 | |

| Record name | 3-Phenyl-3-oxetanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114012-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Phenyloxetan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Phenyloxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-phenyloxetan-3-yl)methanol, a valuable building block in medicinal chemistry and materials science. The document outlines a probable synthetic route, provides detailed experimental protocols for its synthesis and characterization, and presents key analytical data in a structured format.

Introduction

This compound is a substituted oxetane derivative incorporating both a phenyl and a hydroxymethyl group attached to the same carbon of the oxetane ring. The strained four-membered oxetane ring is a desirable motif in drug discovery, as it can serve as a metabolically stable surrogate for gem-dimethyl or carbonyl groups, potentially improving physicochemical properties such as solubility and metabolic stability. The presence of the primary alcohol functionality provides a handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.

This guide details a two-step synthesis beginning with the preparation of 3-phenyloxetane-3-carboxylic acid, followed by its reduction to the target alcohol, this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process:

-

Synthesis of the precursor, 3-phenyloxetane-3-carboxylic acid: This is accomplished via a Grignard reaction between phenylmagnesium bromide and 3-oxetanone, followed by carboxylation.

-

Reduction of 3-phenyloxetane-3-carboxylic acid: The carboxylic acid is then reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of 3-Phenyloxetane-3-carboxylic Acid

This procedure is based on the general principles of Grignard reactions with ketones followed by carboxylation.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

3-Oxetanone

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with 3-Oxetanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-oxetanone (1.1 eq) in anhydrous diethyl ether dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully add crushed dry ice in small portions to the stirred reaction mixture. Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction by slowly adding 1 M HCl solution until the aqueous layer is acidic. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-phenyloxetane-3-carboxylic acid.

Step 2: Reduction of 3-Phenyloxetane-3-carboxylic Acid to this compound

This procedure is based on the standard reduction of carboxylic acids using lithium aluminum hydride.[1]

Materials:

-

3-Phenyloxetane-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Dilute sulfuric acid (H₂SO₄)

-

Sodium sulfate, anhydrous (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of 3-phenyloxetane-3-carboxylic acid (1.0 eq) in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Characterization Workflow

References

Physical and chemical properties of (3-Phenyloxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenyloxetan-3-yl)methanol is a unique heterocyclic compound featuring a strained four-membered oxetane ring substituted with both a phenyl and a hydroxymethyl group at the 3-position. The presence of the oxetane moiety, a recognized pharmacophore in modern drug discovery, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the available physical, chemical, and spectral properties of this compound, alongside a discussion of its potential relevance in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | Alfa Chemistry[1] |

| Molecular Weight | 164.20 g/mol | PubChem[2] |

| Boiling Point | 286.4 °C at 760 mmHg | Alfa Chemistry[1] |

| Density | 1.146 g/cm³ | Alfa Chemistry[1] |

| Flash Point | 129.1 °C | Alfa Chemistry[1] |

| XLogP3-AA (Calculated) | 0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established oxetane synthesis methodologies. A common approach involves the reaction of a suitable ketone precursor with a sulfoxonium ylide, followed by reduction of a carbonyl group.

A potential synthetic workflow is outlined below:

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

A detailed protocol for a related synthesis, such as that of 3-phenyloxetan-2-one, can provide insights into the reaction conditions that might be adapted for the synthesis of this compound[3]. For instance, the formation of the oxetane ring often requires an inert atmosphere and anhydrous solvents. Purification is typically achieved through column chromatography.

Spectral Data and Characterization

Detailed, experimentally verified spectral data for this compound are not currently available in public spectral databases. However, based on its structure, the following characteristic signals can be predicted for its NMR and IR spectra.

Predicted ¹H and ¹³C NMR Data

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The methylene protons of the oxetane ring would likely appear as multiplets in the upfield region, and the protons of the hydroxymethyl group would also be present. The hydroxyl proton signal would be a singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show signals for the carbon atoms of the phenyl group, the quaternary carbon of the oxetane ring attached to the phenyl and hydroxymethyl groups, the methylene carbons of the oxetane ring, and the carbon of the hydroxymethyl group.

Predicted FT-IR Data

The FT-IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.

-

C-O stretching vibrations for the ether linkage in the oxetane ring and the alcohol, typically in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at m/z = 164. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.

Biological Activity and Signaling Pathways

As of the current literature survey, there are no specific studies detailing the biological activity or the signaling pathways directly modulated by this compound. However, the oxetane ring is a prominent feature in several biologically active compounds and approved drugs, suggesting potential areas of investigation for this molecule.

Oxetane-containing compounds have been identified as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway[4][5]. The incorporation of an oxetane motif can improve metabolic stability, aqueous solubility, and other pharmacokinetic properties of drug candidates[6].

Given the structural similarity of the phenyl and hydroxyl groups to moieties found in other biologically active molecules, this compound could be a candidate for screening in various assays, including those targeting kinases or other enzymes where a rigid scaffold with a hydrogen-bonding group is beneficial.

The diagram below illustrates a generalized PI3K/Akt/mTOR signaling pathway, which is a common target for oxetane-containing compounds in cancer drug discovery.

Caption: Generalized PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound presents an intriguing scaffold for medicinal chemistry exploration due to the presence of the strained and polar oxetane ring. While a comprehensive experimental characterization of this compound is not yet publicly available, this guide provides a summary of its known properties and predictive insights into its synthesis and spectral characteristics. The established importance of the oxetane motif in drug discovery suggests that this compound and its derivatives could be valuable candidates for biological screening in various therapeutic areas, particularly in oncology where modulation of key signaling pathways is a primary strategy. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this promising molecule.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C10H12O2 | CID 20063137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Phenyloxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Phenyloxetan-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including IUPAC name and structure, and presents a plausible synthetic pathway with a detailed experimental protocol. Furthermore, it summarizes key quantitative data and explores the strategic importance of the oxetane motif in drug discovery, particularly its role as a bioisostere. Visual aids in the form of workflow and conceptual diagrams are provided to enhance understanding of the synthetic process and the principles of bioisosteric replacement.

Introduction: The Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in contemporary drug discovery.[1] Its unique combination of properties, including low molecular weight, polarity, and a three-dimensional structure, makes it an attractive scaffold for medicinal chemists. The incorporation of an oxetane moiety can lead to improvements in key pharmacokinetic and physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity.

One of the most compelling applications of the oxetane ring is as a bioisosteric replacement for other common functional groups. For instance, 3,3-disubstituted oxetanes have been successfully employed as surrogates for gem-dimethyl and carbonyl groups. While gem-dimethyl groups are often used to block metabolic oxidation, they can increase a compound's lipophilicity. Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can maintain or enhance metabolic stability without this lipophilic penalty. This strategic substitution can thus fine-tune the druglikeness of a molecule, making the synthesis and study of novel oxetane derivatives, such as this compound, a crucial endeavor for the development of new therapeutics.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 3-Hydroxymethyl-3-phenyloxetane, 3-Phenyl-3-oxetanemethanol

-

CAS Number: 114012-43-0

-

Molecular Formula: C₁₀H₁₂O₂

-

Structure:

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented below. This information is critical for its identification, characterization, and application in a laboratory setting.

| Property | Value |

| Molecular Weight | 164.20 g/mol |

| Boiling Point | 286.4 °C at 760 mmHg |

| Density | 1.146 g/cm³ |

| Flash Point | 129.1 °C |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ 7.30-7.50 (m, 5H, Ar-H), 4.85 (d, J=6.0 Hz, 2H, -CH₂-O-), 4.70 (d, J=6.0 Hz, 2H, -CH₂-O-), 3.95 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ 140.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 80.0 (-CH₂-O-), 68.0 (-CH₂OH), 45.0 (C-Ar) |

| IR (KBr, cm⁻¹) | Predicted 3400 (O-H stretch, broad), 3050 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1050 (C-O stretch), 980 (Oxetane ring vibration) |

| Mass Spectrum (EI) | Predicted m/z (%): 164 (M⁺), 133 (M⁺ -CH₂OH), 105, 91, 77 |

Note: The spectroscopic data presented are predicted values based on the analysis of similar structures and general principles of spectroscopy, as experimental spectra for this specific compound are not widely available in the public domain.

Synthesis of this compound

Proposed Synthetic Route

The synthesis can be envisioned as a two-step process starting from commercially available starting materials. The key step is the nucleophilic addition of a phenyl Grignard reagent to an electrophilic carbonyl group on the oxetane ring.

Detailed Experimental Protocol

Step 1: Preparation of a Suitable 3-Oxo-oxetane Precursor

A suitable starting material would be an oxetane-3-one with a protected hydroxymethyl group at the 3-position, or more simply, the reaction can be performed on a precursor that can be readily converted to the desired product. For the purpose of this guide, we will outline a general procedure starting from a hypothetical, readily available 3-formyl-3-phenyloxetane, which would then be reduced. A more direct, but potentially less controlled, route would involve the reaction of a Grignard reagent with oxetan-3-one, which can lead to rearrangements.

Step 2: Grignard Reaction and Reduction (Illustrative)

This protocol is adapted from general procedures for Grignard reactions with carbonyl compounds and subsequent reductions.

Materials:

-

3-Oxo-3-phenyl-oxetane (or a suitable precursor)

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or THF

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Hydrochloric acid (1 M)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Addition: Cool the Grignard reagent to 0 °C. To this, add a solution of the 3-oxo-oxetane precursor (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction (if starting from a 3-formyl precursor): Dissolve the crude product from the previous step in methanol. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction for 1-2 hours at room temperature. Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

Oxetane as a Bioisostere

This diagram illustrates the concept of using the oxetane ring as a bioisosteric replacement for a gem-dimethyl group to improve physicochemical properties.

Caption: Oxetane as a bioisostere for a gem-dimethyl group.

Conclusion

This compound represents a valuable building block for medicinal chemistry, embodying the advantageous properties of the 3,3-disubstituted oxetane scaffold. While detailed experimental data for this specific molecule remains somewhat elusive in public literature, its synthesis is readily achievable through established organometallic methodologies. The strategic application of such oxetane-containing molecules holds significant promise for the development of novel therapeutics with enhanced drug-like properties. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related compounds in their drug discovery endeavors.

References

The Rising Profile of (3-Phenyloxetan-3-yl)methanol Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

[City, State] – The unique structural attributes of oxetane-containing compounds are increasingly capturing the attention of researchers in medicinal chemistry. Among these, (3-Phenyloxetan-3-yl)methanol and its derivatives represent a promising, albeit currently under-documented, class of molecules with significant potential for biological activity. This technical guide provides a comprehensive overview of the available information on the biological activities, experimental protocols, and potential signaling pathways associated with this scaffold, aimed at researchers, scientists, and drug development professionals.

While specific quantitative data for a broad range of this compound derivatives remains limited in publicly accessible literature, the foundational knowledge of oxetane chemistry and the biological activities of structurally related compounds provide a strong basis for future investigation. The oxetane ring, a four-membered cyclic ether, is recognized for its ability to act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups. This substitution can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, which are critical for the development of effective therapeutic agents.

Potential Biological Activities and Targets

Based on the analysis of structurally analogous compounds, derivatives of this compound are hypothesized to exhibit a range of biological activities, including but not limited to:

-

Enzyme Inhibition: A technical analysis of the closely related compound, 3-phenyloxetan-2-one, suggests that the phenyl-substituted oxetane core could be a promising scaffold for the development of enzyme inhibitors. One potential target is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1] The inherent ring strain of the oxetane moiety makes it susceptible to nucleophilic attack, potentially leading to covalent modification of enzyme active sites.

-

Anticancer Activity: The incorporation of the oxetane motif into known anticancer agents has been shown to enhance their therapeutic profiles. Future screening of this compound derivatives against various cancer cell lines is a logical and promising direction for research.

-

Antimicrobial Activity: The unique electronic and steric properties of the oxetane ring could be exploited to design novel antimicrobial agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of a wide array of this compound derivatives are not extensively reported in peer-reviewed journals. However, general methodologies for the synthesis of 3-substituted oxetanes and standard biological assays can be adapted for the investigation of this compound class.

General Synthesis of 3-Substituted Oxetanes

The synthesis of 3-substituted oxetanes can be a challenging endeavor. However, several synthetic strategies have been developed. A general workflow for the synthesis of this compound derivatives could involve the following key steps:

Caption: Generalized synthetic workflow for this compound derivatives.

Enzyme Inhibition Assay: A General Workflow

To assess the potential enzyme inhibitory activity of newly synthesized derivatives, a standardized in vitro enzyme assay can be employed. The following diagram illustrates a typical workflow for such an assay:

Caption: General workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationships and Future Directions

The limited availability of public data on this compound derivatives makes a detailed structure-activity relationship (SAR) analysis premature. However, based on studies of other oxetane-containing molecules, it is anticipated that modifications to the phenyl ring (e.g., substitution with electron-withdrawing or donating groups) and derivatization of the methanol moiety will significantly impact biological activity.

The logical relationship for investigating the therapeutic potential of this class of compounds can be visualized as follows:

Caption: Logical workflow for the discovery and development of this compound derivatives.

References

Spectroscopic Profile of (3-Phenyloxetan-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Phenyloxetan-3-yl)methanol. Due to the limited availability of direct experimental spectra in public databases, this guide combines data from structurally analogous compounds and theoretical predictions to offer a detailed characterization profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.40 | Multiplet | - |

| Oxetane-CH2 | 4.50-4.80 | Multiplet | - |

| Methanol-CH2 | 3.70-3.90 | Singlet | - |

| Hydroxyl-OH | 1.5-3.0 | Broad Singlet | - |

Table 2: 13C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | 140-145 |

| Phenyl-CH | 125-130 |

| Oxetane-C (quaternary) | 80-85 |

| Oxetane-CH2 | 75-80 |

| Methanol-CH2 | 65-70 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm-1) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

| C-O-C (Oxetane) | Asymmetric Stretching | 950-1000 | Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Formula | C10H12O2 | |

| Molecular Weight | 164.20 g/mol | |

| Predicted [M]+• | m/z 164 | Molecular ion |

| Predicted Fragments | m/z 133, 105, 91, 77 | Fragmentation may involve loss of CH2OH, cleavage of the oxetane ring, and formation of tropylium and phenyl cations. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Spectroscopy:

-

Acquire the 1H NMR spectrum on a 400 MHz or 500 MHz spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.

3. 13C NMR Spectroscopy:

-

Acquire the 13C NMR spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the 13C nucleus.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

-

Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000-400 cm-1.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

For a volatile compound like this compound, GC-MS with Electron Ionization (EI) is a common technique.

-

In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

2. Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Caption: Workflow for the spectroscopic characterization of this compound.

Reactivity of the oxetane ring in (3-Phenyloxetan-3-yl)methanol

An In-depth Technical Guide on the Reactivity of the Oxetane Ring in (3-Phenyloxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability. As a bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities, the strained four-membered ring offers a unique combination of chemical stability and reactivity.[1][2] This technical guide focuses on the reactivity of the oxetane ring in a specific, functionalized building block: this compound. We will explore the key factors governing its stability and delve into the primary reaction pathways for its ring-opening, providing a foundational understanding for its strategic incorporation into complex molecular architectures and drug discovery campaigns.

Introduction: The Oxetane Ring in Modern Drug Discovery

Oxetanes are four-membered cyclic ethers that possess significant ring strain (approximately 106 kcal/mol), which is a key determinant of their chemical behavior.[3] Despite this inherent strain, the oxetane ring is notably more stable than its three-membered counterpart, the epoxide, particularly under alkaline and weakly acidic conditions.[4] This tunable stability allows for the introduction of oxetane moieties early in a synthetic sequence.[4]

In drug design, the incorporation of a 3,3-disubstituted oxetane, such as the one in this compound, can offer several advantages:

-

Improved Solubility: The oxygen atom acts as a good hydrogen bond acceptor, which can enhance aqueous solubility.[5]

-

Metabolic Stability: The 3,3-disubstitution pattern sterically hinders access of metabolic enzymes to the C-O bonds, often blocking common metabolic pathways like N-dealkylation when used as a replacement for a gem-dimethyl group.[1][5]

-

Modulation of Physicochemical Properties: The rigid, three-dimensional structure of the oxetane ring can improve a compound's conformational profile and reduce lipophilicity compared to gem-dimethyl groups.[5]

The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are the most stable, as the substituents sterically block the trajectory required for an external nucleophile to attack the C–O σ* antibonding orbital.[1] This inherent stability, coupled with the potential for controlled, strategic ring-opening, makes this compound a versatile building block.

Synthesis of this compound

The synthesis of 3,3-disubstituted oxetanes like this compound typically involves an intramolecular Williamson etherification.[5] This strategy relies on the cyclization of a 1,3-diol derivative where one hydroxyl group is primary and the other is tertiary.

A general workflow for the synthesis is outlined below.

Caption: General synthetic workflow for this compound.

Reactivity and Ring-Opening of the Oxetane Ring

The reactivity of this compound is dominated by reactions that lead to the opening of the strained four-membered ring. These transformations provide access to highly functionalized 1,3-diol derivatives. The primary modes of ring-opening are acid-catalyzed, nucleophilic, and reductive.

Acid-Catalyzed Ring-Opening

Oxetanes are susceptible to ring-opening under acidic conditions, a reaction that is significantly accelerated by the relief of ring strain.[6][7] The mechanism typically involves protonation of the oxetane oxygen, followed by nucleophilic attack on one of the ring carbons.

For an unsymmetrical oxetane like this compound, the regioselectivity of the nucleophilic attack is a key consideration.

-

Sₙ1-like Pathway: Under strongly acidic conditions that can stabilize a carbocation, the C-O bond at the more substituted carbon (C3) can cleave to form a tertiary benzylic carbocation. This cation is stabilized by the adjacent phenyl group. Subsequent trapping by a nucleophile leads to a 1,3-diol derivative.

-

Sₙ2-like Pathway: Under milder acidic conditions or with less-hindered nucleophiles, the reaction proceeds via an Sₙ2 mechanism. The nucleophile will typically attack the less sterically hindered carbon (C2 or C4), leading to the alternative regioisomer.

The presence of the tertiary alcohol in this compound can also participate in intramolecular reactions under acidic conditions, potentially leading to rearrangements or the formation of larger ring systems.[8]

Caption: Acid-catalyzed ring-opening pathways for 3,3-disubstituted oxetanes.

Nucleophilic Ring-Opening

Ring-opening of oxetanes with strong nucleophiles under basic or neutral conditions is generally challenging and often requires activation by a Lewis acid.[4][9] Strong bases alone are typically insufficient to open the ring.

However, Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or TMSOTf can coordinate to the oxetane oxygen, activating the ring towards nucleophilic attack.[5] This approach has been used for the regioselective ring-opening of oxetanes with a variety of nucleophiles, including peroxides, thiols, and amines.[5][10]

The table below summarizes representative data for the Lewis acid-catalyzed ring-opening of substituted oxetanes, which can serve as a model for the expected reactivity of this compound.

| Entry | Oxetane Substrate | Lewis Acid | Nucleophile | Yield (%) | Reference |

| 1 | Enantioenriched 2-phenyloxetane | TMSOTf | H₂O₂ | 85 | [5] |

| 2 | Enantioenriched 2-phenyloxetane | Yb(OTf)₃ | H₂O₂ | 82 | [5] |

| 3 | Enantioenriched 2-phenyloxetane | Sc(OTf)₃ | H₂O₂ | 79 | [5] |

| 4 | 3-Substituted Oxetane | Chiral Phosphoric Acid | 2-Mercaptobenzothiazole | 99 | [5] |

| 5 | Oxetane | MgBr₂·OEt₂ | Pyrrolidine | 90 | [10] |

Table 1: Representative Yields for Lewis Acid-Catalyzed Ring-Opening of Oxetanes.

Intramolecular Ring-Opening

The hydroxymethyl group at the C3 position of this compound can act as an internal nucleophile. While this is less common under basic conditions, intramolecular ring-opening can be facilitated, particularly if the hydroxyl group is deprotonated and a suitable electrophile is introduced that coordinates to the oxetane oxygen.[11] More commonly, intramolecular reactions occur under acidic conditions where the oxetane is activated by protonation.[8]

Experimental Protocols (Generalized)

The following protocols are generalized procedures based on established methodologies for similar 3,3-disubstituted oxetanes and should be adapted and optimized for this compound.

Generalized Protocol for Synthesis of this compound

This protocol is adapted from the synthesis of 3,3-disubstituted oxetanes via Williamson etherification.[5]

-

Preparation of the 1,3-Diol:

-

To a solution of diethyl phenylmalonate in anhydrous THF, add sodium hydride (1.1 eq) at 0 °C.

-

Stir for 30 minutes, then add a solution of paraformaldehyde (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and slowly add lithium aluminum hydride (LiAlH₄, 2.5 eq) in portions.

-

Reflux the mixture for 4 hours.

-

Work up the reaction using a standard Fieser workup (sequential addition of water, 15% NaOH, and water) to quench excess LiAlH₄.

-

Filter the resulting salts and concentrate the filtrate under reduced pressure. Purify by column chromatography to yield 2-phenyl-2-(hydroxymethyl)propane-1,3-diol.

-

-

Selective Tosylation and Cyclization:

-

Dissolve the diol in pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.05 eq) portion-wise and stir at 0 °C for 6 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Dissolve the crude tosylate in anhydrous THF and add sodium hydride (1.5 eq) at 0 °C.

-

Heat the reaction to 60 °C and stir for 12 hours.

-

Cool to room temperature, quench with saturated NH₄Cl, and extract with ethyl acetate.

-

Concentrate the organic layer and purify by column chromatography to yield this compound.

-

Generalized Protocol for Acid-Catalyzed Ring-Opening with Methanol

This protocol is based on the acid-catalyzed ring-opening of oxetanes with alcohol nucleophiles.[4]

Caption: Experimental workflow for a generalized ring-opening reaction.

-

Reaction:

-

Dissolve this compound (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid, 0.1 eq).

-

Allow the reaction to warm to room temperature and stir, monitoring progress by TLC.

-

-

Workup and Purification:

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the ring-opened 1,3-diol ether product.

-

Conclusion

This compound is a valuable building block whose reactivity is centered on the strategic opening of its strained oxetane ring. Its 3,3-disubstituted nature confers significant stability compared to other oxetanes, yet it remains susceptible to ring-opening under acidic conditions or via Lewis acid activation. This controlled reactivity allows for the synthesis of complex, highly functionalized acyclic structures that are of significant interest in drug discovery. A thorough understanding of the factors governing the regioselectivity of ring-opening reactions is crucial for harnessing the full synthetic potential of this versatile intermediate.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]

- 8. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Potential of (3-Phenyloxetan-3-yl)methanol: A Versatile Building Block in Chemical and Pharmaceutical Research

(3-Phenyloxetan-3-yl)methanol , a unique heterocyclic compound, is emerging as a valuable scaffold in synthetic chemistry and drug discovery. Its rigid, three-dimensional oxetane core, combined with the presence of a reactive hydroxymethyl group and a phenyl substituent, offers a compelling platform for the development of novel molecules with diverse potential applications. While extensive research on this specific molecule remains in its nascent stages, its structural motifs are prevalent in a variety of biologically active compounds, suggesting a promising future for its use in medicinal chemistry and materials science.

This technical guide provides an overview of the known properties of this compound and explores its potential research applications based on the broader understanding of oxetane chemistry.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes key data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 114012-43-0 |

| Appearance | White to off-white solid |

| Boiling Point | 286.4 °C at 760 mmHg |

| Flash Point | 129.1 °C |

| Density | 1.146 g/cm³ |

| LogP (calculated) | 1.3 |

Table 1: Physicochemical Properties of this compound.

Potential Research Applications

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The oxetane ring can act as a bioisosteric replacement for other common functional groups in drug candidates, potentially improving physicochemical properties such as solubility and metabolic stability. The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities.

Medicinal Chemistry and Drug Discovery

The oxetane moiety is increasingly recognized as a valuable component in the design of novel therapeutic agents. Its incorporation into drug-like molecules can lead to improved pharmacological profiles.

-

Bioisosterism: The 3,3-disubstituted oxetane core can serve as a bioisostere for gem-dimethyl or carbonyl groups. This substitution can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are critical parameters in drug development. The logical workflow for considering such a bioisosteric replacement is outlined below.

Caption: Workflow for Bioisosteric Replacement.

-

Scaffold for Novel Therapeutics: The this compound core can be elaborated to generate libraries of compounds for screening against various biological targets. The phenyl ring and the hydroxymethyl group offer two distinct points for diversification.

Synthetic Chemistry

The reactivity of the oxetane ring and the primary alcohol functionality makes this compound a valuable intermediate in organic synthesis.

-

Ring-Opening Reactions: The strained four-membered oxetane ring can undergo nucleophilic ring-opening reactions under acidic or basic conditions. This provides access to a variety of 1,3-difunctionalized propane derivatives, which are themselves important building blocks in synthesis.

Caption: Nucleophilic Ring-Opening of the Oxetane.

-

Derivatization of the Hydroxymethyl Group: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups such as esters, ethers, and amines, further expanding its synthetic utility.

Experimental Protocols

While specific experimental protocols for the direct application of this compound are not widely published, general procedures for reactions involving the oxetane and hydroxymethyl functionalities can be adapted.

General Procedure for the Esterification of this compound

This protocol describes a standard method for the acylation of the primary alcohol.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Acyl chloride or carboxylic anhydride (1.1 equivalents)

-

Triethylamine or pyridine (1.2 equivalents)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the acylating agent (acyl chloride or anhydride) to the stirred solution.

-

Add the base (triethylamine or pyridine) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Future Directions

The full potential of this compound as a research tool is yet to be realized. Future research efforts could focus on:

-

Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize and functionalize this compound and its derivatives.

-

Systematic Biological Evaluation: Screening libraries of compounds derived from this scaffold against a wide range of biological targets to identify new lead compounds for drug discovery.

-

Polymer Chemistry: Investigating the use of this compound as a monomer for the synthesis of novel polymers with unique properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, have emerged as valuable structural motifs in medicinal chemistry and drug discovery. Their unique physicochemical properties, including increased polarity, improved metabolic stability, and the ability to act as bioisosteres for gem-dimethyl and carbonyl groups, have led to their incorporation into a wide range of biologically active molecules.[1][2][3] Among the various substituted oxetanes, (3-Phenyloxetan-3-yl)methanol represents a key building block, featuring a phenyl group and a hydroxymethyl substituent on the same carbon of the oxetane ring. This arrangement offers a versatile scaffold for further chemical modifications and the exploration of novel therapeutic agents.

This technical guide provides a comprehensive literature review of this compound and related oxetanes, focusing on their synthesis, chemical properties, and potential biological activities. Detailed experimental methodologies, quantitative data, and logical workflows are presented to aid researchers in the synthesis and utilization of this important chemical entity.

Synthesis of this compound

The synthesis of 3,3-disubstituted oxetanes, such as this compound, typically involves the construction of the oxetane ring from an acyclic precursor. A common and effective strategy starts from a substituted malonic ester.[4]

General Synthetic Approach

A plausible and widely applicable synthetic route to this compound commences with diethyl phenylmalonate. The key steps involve the introduction of a hydroxymethyl group, reduction of the ester functionalities to a diol, and subsequent intramolecular cyclization to form the oxetane ring.

A detailed experimental protocol, adapted from general procedures for the synthesis of 3,3-disubstituted oxetanes, is provided below.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Mono-alkylation of Diethyl Phenylmalonate

-

To a solution of diethyl phenylmalonate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Introduce a suitable electrophile for the hydroxymethyl group, such as paraformaldehyde (1.2 eq), and continue stirring at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl 2-(hydroxymethyl)-2-phenylmalonate.

Step 2: Reduction to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

-

To a solution of diethyl 2-(hydroxymethyl)-2-phenylmalonate (1.0 eq) in anhydrous THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(hydroxymethyl)-2-phenylpropane-1,3-diol. This intermediate can often be used in the next step without further purification.

Step 3: Intramolecular Cyclization to this compound

-

To a solution of the crude 2-(hydroxymethyl)-2-phenylpropane-1,3-diol (1.0 eq) in a suitable solvent like THF or dichloromethane (DCM), add a reagent to selectively activate one of the primary hydroxyl groups, such as p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the presence of a base like triethylamine (Et₃N, 1.2 eq) or pyridine at 0 °C.

-

Stir the reaction at room temperature until the mono-tosylation is complete (monitored by TLC).

-

Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), to the reaction mixture at 0 °C to induce intramolecular Williamson ether synthesis.

-

Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

A Chinese patent describes a similar multi-step synthesis starting from a substituted glycerol derivative, involving protection, deprotection, and intramolecular cyclization steps to form the 3-hydroxy oxetane core, which could be adapted for the synthesis of the title compound.[5]

Synthesis Workflow

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [6][7] |

| Molecular Weight | 164.20 g/mol | [6][7] |

| Monoisotopic Mass | 164.08373 Da | [6] |

| Appearance | Predicted: Colorless oil or low-melting solid | - |

| Boiling Point | 286.4 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.146 g/cm³ (Predicted) | [7] |

| Topological Polar Surface Area | 29.5 Ų | [6] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Peaks | Rationale / Comparison with Analogs |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 5H, Ar-H), δ 4.6-4.8 (d, 2H, J ≈ 6 Hz, -CH₂- of oxetane), δ 4.4-4.6 (d, 2H, J ≈ 6 Hz, -CH₂- of oxetane), δ 3.8-4.0 (s, 2H, -CH₂OH), δ 2.0-2.5 (br s, 1H, -OH) | Based on data for [3-(4-chlorophenyl)oxetan-3-yl]methanol, the aromatic protons will appear in the typical region. The diastereotopic methylene protons of the oxetane ring are expected to appear as doublets. The methylene protons of the hydroxymethyl group will be a singlet, and the hydroxyl proton will be a broad singlet.[8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138-142 (Ar-C quat.), δ 128-129 (Ar-CH), δ 125-127 (Ar-CH), δ 78-82 (-CH₂- of oxetane), δ 65-70 (-CH₂OH), δ 45-50 (C-quat. of oxetane) | The aromatic carbons will resonate in their characteristic regions. The oxetane ring carbons are expected at higher field compared to acyclic ethers due to ring strain. The quaternary carbon of the oxetane will be in the range of 45-50 ppm. |

| IR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~3060 (C-H stretch, aromatic), ~2950, 2870 (C-H stretch, aliphatic), ~1600, 1490, 1450 (C=C stretch, aromatic), ~1100 (C-O-C stretch, ether), ~1050 (C-O stretch, alcohol) | The spectrum will be dominated by a broad O-H stretching band. Characteristic peaks for aromatic C-H and C=C bonds, aliphatic C-H bonds, and C-O bonds of the ether and alcohol functional groups are expected.[9] |

| Mass Spec. (EI) | m/z 164 (M⁺), 133 (M⁺ - CH₂OH), 105, 91, 77 | The molecular ion peak at m/z 164 should be observable. Fragmentation is likely to involve the loss of the hydroxymethyl group (m/z 31) to give a stable benzylic cation. Other fragments corresponding to the phenyl group and its fragments are also expected. |

Characterization Workflow

Potential Biological Activities and Applications

While specific biological data for this compound are not extensively reported, the broader class of 3-aryl-substituted oxetanes and related compounds have shown a range of biological activities. This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

1. Anticancer and Cytotoxic Activity:

Several studies have investigated the antiproliferative and cytotoxic effects of 3-aryl substituted heterocyclic compounds. For instance, 3-arylisoquinolinones have demonstrated significant cytotoxicity in various cancer cell lines, including breast, liver, lung, and colon cancer.[3] The substitution pattern on the aryl ring was found to be crucial for the observed activity. Similarly, novel 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones have been synthesized and evaluated for their cytotoxic potential.[10] Given these precedents, this compound and its derivatives could be explored for their potential as anticancer agents.

2. Enzyme Inhibition:

The rigid, three-dimensional structure of the oxetane ring makes it an attractive scaffold for designing enzyme inhibitors. The phenyl and hydroxymethyl groups of this compound provide handles for introducing various functionalities that can interact with the active sites of enzymes. For example, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been identified as inhibitors of enzymes like COX-2, LDHA, α-glucosidase, and α-amylase.[11] This suggests that oxetane-based analogs could also exhibit inhibitory activity against a range of enzymatic targets.

Logical Relationship for Potential Biological Activity

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While specific experimental data for this compound is limited in the current literature, established synthetic routes for 3,3-disubstituted oxetanes provide a clear path for its preparation. The unique structural features of the oxetane ring, combined with the presence of phenyl and hydroxymethyl groups, make this compound and its derivatives promising candidates for the development of novel therapeutic agents, particularly in the areas of oncology and enzyme inhibition. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on studies involving this intriguing class of molecules.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]

- 6. This compound | C10H12O2 | CID 20063137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. [3-(4-chlorophenyl)oxetan-3-yl]methanol(1903083-49-7) 1H NMR spectrum [chemicalbook.com]

- 9. Phenylmethanol [applets.kcvs.ca]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]

Safety and Handling of (3-Phenyloxetan-3-yl)methanol: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for (3-Phenyloxetan-3-yl)methanol. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the hazard classifications and some safety recommendations presented herein are based on data from structurally analogous compounds, namely (3-Ethyloxetan-3-yl)methanol and [3-(Aminomethyl)oxetan-3-yl]methanol. All procedures involving this chemical should be conducted with the utmost caution by trained professionals in a well-equipped laboratory setting.

Introduction

This compound is a chemical compound containing a phenyl group and a methanol group attached to an oxetane ring. Oxetanes are gaining prominence in medicinal chemistry as versatile scaffolds that can influence the physicochemical properties of drug candidates. As the use of such novel building blocks increases, a thorough understanding of their safety and handling is paramount for researchers, scientists, and drug development professionals. This guide aims to provide in-depth technical information to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

A definitive GHS classification for this compound is not currently available. However, based on the GHS classifications of analogous compounds, the following hazards should be anticipated.

Table 1: GHS Hazard Summary (Based on Analogous Compounds)

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids (Category 4) | H227: Combustible liquid | No Pictogram | Warning |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Warning |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Warning |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

| Warning |

Note: This classification is extrapolated from the Safety Data Sheet for (3-Ethyloxetan-3-yl)methanol and should be treated as a precautionary guideline.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and for predicting its behavior under various conditions.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Flash Point | Not determined |

| Solubility | Not determined |

| Density | Not determined |

| Vapor Pressure | Not determined |

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes that could cause serious eye irritation. |

| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately. - Lab Coat: A flame-resistant lab coat should be worn. | To prevent skin contact, which could lead to irritation. A flame-resistant coat is recommended due to the potential combustibility of the compound. |

| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of potentially harmful vapors or aerosols that may cause respiratory irritation. |

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

-

Aerosol Prevention: Prevent the formation of dust and aerosols.

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ground all equipment when handling larger quantities to prevent ignition from static discharge.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials such as paper towels.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Personal Protection: Wear appropriate PPE as outlined in Table 3 during the cleanup process.

Disposal Considerations

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.

-

Waste Identification: Identify the waste as this compound. Do not mix with other chemical wastes unless compatibility is confirmed.

-

Containment: Place the waste in a suitable, clearly labeled hazardous waste container.

-

Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of down the drain or in regular trash.

Experimental Protocols and Reactivity

General Reactivity of Oxetanes

The oxetane ring is a strained four-membered ether. While more stable than epoxides, it is susceptible to ring-opening reactions under certain conditions:

-

Acidic Conditions: The ring can be opened by various nucleophiles in the presence of a Lewis or Brønsted acid. The phenyl and hydroxymethyl substituents on the same carbon may influence the regioselectivity of the ring-opening.

-

Strong Nucleophiles: Potent nucleophiles, such as organometallic reagents, can also induce ring-opening.

Careful consideration of reaction conditions is necessary to avoid unintended ring-opening. It is advisable to perform small-scale test reactions to determine the stability of the oxetane ring under specific experimental conditions.

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for handling a research chemical like this compound where comprehensive safety data is not available.

Methodological & Application

Application Notes and Protocols for the Use of (3-Phenyloxetan-3-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the (3-phenyloxetan-3-yl)methanol scaffold in medicinal chemistry. The unique physicochemical properties of the oxetane ring make it a valuable building block for the design of novel therapeutics with improved pharmacological profiles.[1][2] This document outlines the synthesis of the core scaffold, its derivatization into biologically active compounds, and protocols for their evaluation, with a focus on the development of kinase inhibitors.

Introduction to the this compound Scaffold

The oxetane motif has garnered significant attention in drug discovery as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][3] Its incorporation into small molecules can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional architecture.[2][3] The this compound scaffold, featuring a 3-phenyl-3-hydroxymethyl substitution pattern, offers a versatile platform for the synthesis of diverse compound libraries. The hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Physicochemical Properties and Advantages

The introduction of the oxetane ring can significantly modulate the properties of a lead compound.

| Property | Impact of Oxetane Moiety | Reference |

| Aqueous Solubility | Generally increased due to the polarity of the ether oxygen. | [1][2] |

| Metabolic Stability | Often enhanced by blocking metabolically labile positions and redirecting metabolism away from CYP450 enzymes. | [1] |

| Lipophilicity (LogP/LogD) | Typically reduced, which can improve pharmacokinetic properties. | [2] |

| Molecular Geometry | Provides a rigid, three-dimensional scaffold that can influence binding to biological targets. | [3] |

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its subsequent derivatization are key steps in the utilization of this scaffold. Below are representative protocols.

General Synthetic Workflow

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

-

Diethyl phenylmalonate

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide

-

Sodium hydride (NaH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium hydroxide (NaOH)

-

Palladium on carbon (Pd/C)

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reduction: To a solution of diethyl phenylmalonate in anhydrous THF at 0 °C, slowly add a solution of LiAlH₄ in THF. Stir the mixture at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield 2-phenylpropane-1,3-diol.

-

Monobenzylation: To a solution of 2-phenylpropane-1,3-diol in anhydrous THF, add NaH portion-wise at 0 °C. After stirring for 30 minutes, add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain 3-(benzyloxy)-2-phenylpropan-1-ol.

-

Tosylation: To a solution of 3-(benzyloxy)-2-phenylpropan-1-ol in pyridine at 0 °C, add TsCl. Stir the reaction at room temperature for 6 hours. Pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(benzyloxy)-2-phenylpropyl 4-methylbenzenesulfonate.

-

Cyclization: Dissolve the tosylate in a mixture of THF and water. Add NaOH and heat the mixture to reflux for 5 hours. Cool to room temperature, and extract with ethyl acetate. Dry the organic layer, filter, and concentrate. Purify by column chromatography to obtain 3-((benzyloxy)methyl)-3-phenyloxetane.

-

Deprotection: To a solution of 3-((benzyloxy)methyl)-3-phenyloxetane in methanol, add Pd/C. Stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours. Filter through celite and concentrate the filtrate to yield this compound.

Protocol 2: Derivatization via Williamson Ether Synthesis - Example with a Pyrimidine Moiety

This protocol illustrates the derivatization of the core scaffold to synthesize a potential kinase inhibitor.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

4-chloro-6-aminopyrimidine

-

Potassium carbonate (K₂CO₃)

Procedure:

-

To a solution of this compound in anhydrous DMF, add NaH at 0 °C. Stir for 30 minutes.

-

Add 4-chloro-6-aminopyrimidine and K₂CO₃ to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 6-(((3-phenyloxetan-3-yl)methyl)oxy)pyrimidin-4-amine.

Application in Kinase Inhibitor Design: A Case Study on Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[4][5][6] The development of potent and selective BTK inhibitors is an active area of research.[7][8] The this compound scaffold can be incorporated into BTK inhibitors to improve their drug-like properties.

Illustrative Structure-Activity Relationship (SAR) Data

The following table presents hypothetical data for a series of BTK inhibitors incorporating the oxetane scaffold. This data illustrates the potential benefits of this moiety.

| Compound ID | R Group | BTK IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) |

| 1a | -CH(CH₃)₂ (isopropyl) | 150 | 5 | 15 |

| 1b | -C(CH₃)₃ (tert-butyl) | 125 | 2 | 25 |

| 1c (Oxetane) | -(3-phenyloxetan-3-yl)methoxy | 25 | 50 | >60 |

This data is illustrative and intended for educational purposes.

The hypothetical data suggests that the incorporation of the (3-phenyloxetan-3-yl)methoxy group (Compound 1c ) can lead to a significant improvement in potency, aqueous solubility, and metabolic stability compared to analogous compounds with alkyl groups.

Signaling Pathway Visualization

Protocol 3: In Vitro BTK Inhibition Assay (LanthaScreen™ Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against BTK.

Materials:

-

Recombinant human BTK enzyme

-

LanthaScreen™ Certified Tb-anti-His Antibody

-

GFP-STAT3 substrate

-

ATP

-

Kinase buffer

-

Test compounds dissolved in DMSO

-

384-well microplate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add kinase buffer, GFP-STAT3 substrate, and Tb-anti-His antibody to the wells of the 384-well plate.

-

Add the diluted test compounds or DMSO (for control wells) to the appropriate wells.

-

Initiate the kinase reaction by adding a mixture of BTK enzyme and ATP.

-

-